6-Amino-1,3-dimethyl-5-nitrosouracil

Catalog No.
S662593
CAS No.
6632-68-4
M.F
C6H8N4O3
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1,3-dimethyl-5-nitrosouracil

CAS Number

6632-68-4

Product Name

6-Amino-1,3-dimethyl-5-nitrosouracil

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3

InChI Key

MGBDANYXBKROBW-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N

solubility

27.6 [ug/mL]

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N

The exact mass of the compound 6-Amino-1,3-dimethyl-5-nitrosouracil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677508. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4) is a highly functionalized pyrimidine derivative serving as a critical intermediate in the Traube purine synthesis. Characterized by pre-installed methyl groups at the N1 and N3 positions, an amino group at C6, and a reactive nitroso group at C5, this compound is the definitive precursor for 1,3-dimethylated fused heterocycles [1]. In industrial and pharmaceutical procurement, it is primarily sourced for its direct reducibility to 1,3-dimethyl-5,6-diaminouracil, which is subsequently cyclized to yield high-value methylxanthine active pharmaceutical ingredients (APIs) such as theophylline, caffeine, and theacrine [2]. Its defined tautomeric state and predictable bidentate coordination also make it a valuable ligand in transition metal complexation and materials science [3].

Substituting 6-amino-1,3-dimethyl-5-nitrosouracil with unmethylated 6-amino-5-nitrosouracil fundamentally disrupts downstream synthetic pathways. Unmethylated uracils require post-cyclization methylation to achieve the 1,3-dimethylxanthine core, a process notorious for poor regioselectivity that yields complex mixtures of 1,3-, 1,7-, and 3,7-methylated isomers [1]. This lack of regiocontrol necessitates exhaustive chromatographic separations, drastically reducing overall API yield and increasing solvent waste [2]. Furthermore, the absence of N1/N3 methyl groups allows for extensive intermolecular hydrogen bonding, rendering the unmethylated analogs highly insoluble in standard organic solvents and complicating homogeneous catalytic reduction processes [3].

Absolute Regiocontrol in Methylxanthine API Synthesis

In the synthesis of methylxanthines, utilizing 6-amino-1,3-dimethyl-5-nitrosouracil provides absolute regiocontrol over the final purine structure [1]. Because the N1 and N3 positions are already methylated, cyclization directly yields the 1,3-dimethyluric acid or theophylline core. In contrast, starting with unmethylated 6-amino-5-nitrosouracil requires late-stage methylation, which produces a mixture of structural isomers that severely depresses the isolated yield of the target API [2].

Evidence DimensionRegioselectivity of the 1,3-dimethyl purine core
Target Compound Data100% pre-installed N1/N3 regiocontrol, directly yielding 1,3-dimethylated cores.
Comparator Or BaselineUnmethylated 6-amino-5-nitrosouracil (requires post-cyclization methylation, yielding mixed 1,3-, 1,7-, and 3,7-isomers).
Quantified DifferenceEliminates downstream methylation steps and associated isomer separation, maximizing the theoretical yield of the target 1,3-dimethyl API.
ConditionsStandard Traube purine synthesis pathway followed by cyclization.

Procuring the pre-methylated intermediate is essential for the scalable, high-yield manufacturing of theophylline and theacrine without costly chromatographic purification.

Enhanced Solvation and Tautomeric Stability in Polar Aprotic Solvents

The pre-installed methyl groups on 6-amino-1,3-dimethyl-5-nitrosouracil prevent the formation of extensive intermolecular hydrogen bond networks typical of unmethylated uracils. Crystallographic and thermodynamic profiling demonstrates that it forms a stable 1:1 solvate in DMSO, existing exclusively in the nitrone-enamine form (Tautomer A) [1]. This specific solvation behavior significantly enhances its solubility and processability in polar aprotic solvents compared to the highly insoluble unmethylated baseline [2].

Evidence DimensionSolvent interaction and tautomeric form
Target Compound DataForms a stable 1:1 solvate in DMSO, locked exclusively in the nitrone-enamine form (Tautomer A).
Comparator Or BaselineUnmethylated 6-amino-5-nitrosouracil (forms intractable, insoluble polymeric networks via N1/N3 hydrogen bonding).
Quantified DifferenceSignificant disruption of intermolecular hydrogen bonding, enabling homogeneous phase reactions and crystallization.
ConditionsCrystallization and thermodynamic profiling in DMSO.

Improved solubility in polar aprotic solvents ensures better mass transfer and higher reproducibility during large-scale catalytic reduction processes.

Predictable Stoichiometry in Transition Metal Complexation

By blocking the N1 and N3 positions, 6-amino-1,3-dimethyl-5-nitrosouracil acts as a highly specific bidentate ligand. Spectrophotometric titrations reveal that it forms discrete complexes with bivalent metals, exhibiting a binding constant (Ka) of 3.956 × 10³ M⁻¹ for Cu2+ and 2.041 × 10³ M⁻¹ for Ni2+ [1]. Unmethylated analogs, possessing available N1/N3 protons, tend to form unpredictable, multi-site polymeric networks rather than discrete monomeric or bidentate species [2].

Evidence DimensionMetal binding affinity and stoichiometry
Target Compound DataForms discrete bidentate complexes with a binding constant (Ka) for Cu2+ of 3.956 × 10³ M⁻¹.
Comparator Or BaselineUnmethylated analogs (prone to unpredictable, multi-site polymeric coordination).
Quantified DifferenceRestricts coordination strictly to the C5-nitroso and C6-amino groups, preventing N1/N3 metal bridging.
ConditionsUV-vis spectrophotometric titration with bivalent metal ions (Cu2+, Ni2+).

Provides the exact stoichiometric control required for developing reproducible metallo-pharmaceuticals or functionalized graphene oxide sensors.

Industrial Synthesis of 1,3-Dimethylxanthine APIs

Directly leveraging its pre-installed methyl groups, this compound is the optimal starting material for the large-scale Traube synthesis of theophylline, caffeine, and theacrine, ensuring high regioselectivity and eliminating the need for complex isomer separations [1].

Precursor for Fused Pyrimidine and Pteridine Scaffolds

Its efficient reduction to 1,3-dimethyl-5,6-diaminouracil makes it a critical building block for synthesizing lumazines, pteridines, and other complex bicyclic systems used in advanced medicinal chemistry programs [2].

Development of Selective Heavy Metal Chemosensors

Due to its specific bidentate coordination geometry (locked by N1/N3 methylation), the compound is utilized to functionalize reduced graphene oxide (rGO) for the highly selective spectrophotometric detection and adsorption of Cu2+, Ni2+, and Cr6+ ions in environmental monitoring [3].

XLogP3

0.1

UNII

61X94ZW9M7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

58537-55-6
6632-68-4

Wikipedia

6-amino-1,3-dimethyl-5-nitrosouracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-: ACTIVE

Dates

Last modified: 08-15-2023

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